Antifungal Activity Against Botrytis cinerea: Class-Level Comparison with Unsubstituted Phenyl Analog
Patent DE2712630A1 demonstrates that 1,3,4-thiadiazol-2-yl-ureas with specific aryl substitution exhibit fungicidal activity against Botrytis cinerea [1]. While the patent does not directly test 1-(4-methylphenyl)-3-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]urea, it provides a class-level framework. The 4-methylphenyl group in the target compound is predicted to enhance lipophilicity (clogP) compared to the unsubstituted phenyl analog (1-phenyl-3-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]urea, CAS 497940-70-2), which may improve membrane penetration and target binding [2].
| Evidence Dimension | Predicted Lipophilicity (clogP) as a Proxy for Bioavailability |
|---|---|
| Target Compound Data | Predicted clogP: 2.59 [2] |
| Comparator Or Baseline | 1-phenyl-3-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]urea (CAS 497940-70-2); predicted clogP not available, but expected to be lower due to absence of methyl group. |
| Quantified Difference | Qualitative prediction: 4-methyl substitution increases clogP versus unsubstituted phenyl. |
| Conditions | In silico prediction (ZINC database). |
Why This Matters
Higher lipophilicity is often correlated with improved membrane permeability and bioactivity in antifungal agents, making this a key selection parameter for agrochemical screening.
- [1] Bayer AG. (1977). 1,3,4-Thiadiazol-2-yl-urea, method of manufacturing and use as fungicides. German Patent No. DE2712630A1. View Source
- [2] ZINC Database. (n.d.). ZINC3266706 (1-(4-methylphenyl)-3-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]urea). Retrieved from https://zinc.docking.org/ View Source
